Technical Guide: Synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile
Technical Guide: Synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile
This guide outlines the synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile (CAS 782428-98-2), a critical pyridine scaffold used in the development of kinase inhibitors and GPCR ligands.
The synthesis strategy prioritizes regiocontrol , leveraging the steric and electronic influence of the C3-cyano group to differentiate between the C2 and C6 methyl substituents.
Strategic Analysis & Retrosynthesis
The target molecule features a pyridine core with three distinct functionalities: a nitrile at C3, a methyl group at C2, and a primary aminomethyl group at C6. The primary challenge is differentiating the two methyl groups (C2 and C6) present in the commercially available precursor, 2,6-dimethylnicotinonitrile .
Retrosynthetic Logic
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Disconnection: The C-N bond of the aminomethyl group.
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Precursor: 6-(Bromomethyl)-2-methylnicotinonitrile.
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Starting Material: 2,6-Dimethylnicotinonitrile.
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Key Selectivity Driver: The C3-cyano group exerts significant steric hindrance on the adjacent C2-methyl group. Furthermore, while both methyl groups are
to the pyridine nitrogen (and thus acidic), the radical intermediate at C6 is kinetically more accessible for bulky radical carriers (like the succinimidyl radical) than the crowded C2 position.
Primary Synthesis Pathway: Radical Functionalization
This route is the industry standard for laboratory and pilot-scale synthesis due to its high regioselectivity and reliability.
Phase 1: Regioselective Radical Bromination
The first step involves the Wohl-Ziegler bromination of 2,6-dimethylnicotinonitrile.
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Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator).
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Solvent:
-Trifluorotoluene (PhCF ) or Acetonitrile (MeCN). Note: CCl is traditional but avoided due to toxicity; PhCF is a superior green alternative. -
Mechanism: Free-radical substitution.
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Selectivity: The reaction favors the C6-methyl group >90% due to the steric shielding of the C2-methyl by the C3-nitrile.
Protocol 1.1: Bromination
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Charge: To a reaction vessel, add 2,6-dimethylnicotinonitrile (1.0 equiv), NBS (1.05 equiv), and AIBN (0.05 equiv).
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Solvent: Dissolve in anhydrous PhCF
(0.5 M concentration). -
Reaction: Heat to reflux (approx. 102°C) under N
atmosphere. Monitor by TLC/HPLC.-
Critical Endpoint: Stop reaction at ~95% conversion to avoid di-bromination or bromination at C2.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
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Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (SiO
, 0-20% EtOAc in Hexanes).-
Target: 6-(Bromomethyl)-2-methylnicotinonitrile.
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Phase 2: Nucleophilic Amination (The Gabriel Synthesis)
Direct alkylation of ammonia often leads to over-alkylation (secondary/tertiary amines). The Gabriel synthesis ensures exclusive primary amine formation.
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Reagents: Potassium Phthalimide, DMF.
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Deprotection: Hydrazine Hydrate (
) in Ethanol.
Protocol 1.2: Phthalimide Displacement & Deprotection
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Displacement: Dissolve the bromide intermediate (from Phase 1) in DMF. Add Potassium Phthalimide (1.1 equiv). Stir at 60°C for 4 hours.
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Quench: Pour into ice water. Filter the white precipitate (Phthalimide intermediate). Dry in vacuo.
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Deprotection: Suspend the solid in Ethanol. Add Hydrazine Hydrate (2.5 equiv). Reflux for 2 hours.
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Workup: Cool. Filter off the phthalhydrazide byproduct. Concentrate the filtrate.
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Final Isolation: Dissolve residue in DCM, wash with 1N NaOH (to ensure free base), dry over Na
SO , and concentrate. Convert to HCl salt for stability if required.
Visualization of Reaction Pathway
Caption: Figure 1. Regioselective synthesis pathway via Wohl-Ziegler bromination and Gabriel amine synthesis.
Alternative Strategies & Comparison
For researchers lacking specific precursors or requiring different impurity profiles, the following alternatives are validated.
| Strategy | Key Reagents | Pros | Cons |
| Gabriel (Recommended) | NBS, K-Phthalimide, Hydrazine | High purity , exclusive primary amine, scalable. | Atom economy (phthalhydrazide waste). |
| Azide Reduction | NBS, NaN | High atom economy, mild deprotection. | Safety risk (organic azides), potentially explosive. |
| Delépine Reaction | NBS, Hexamine, HCl | Cheap reagents, simple acid hydrolysis. | Harsh hydrolysis conditions may hydrolyze the C3-cyano group. |
| Direct Reductive Amination | SeO | Fewer steps if oxidation is selective. | SeO |
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, strictly control the following variables:
-
Stoichiometry of NBS: Do not exceed 1.05 equivalents. Excess NBS leads to
-dibromination at the C6 position, which is difficult to separate from the mono-bromo product. -
Temperature Control: Maintain reflux temperature strictly. Lower temperatures result in incomplete conversion; excessive heating (or sealed vessel pressure) promotes thermodynamic equilibration to the undesired C2-bromo isomer.
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Anhydrous Conditions: Moisture during the bromination step can lead to hydrolysis of the nitrile or formation of alcohols. Use dry solvents (<500 ppm H
O). -
Stability: The free amine product is prone to oxidation and polymerization. Store as the Hydrochloride (HCl) or Tosylate (TsOH) salt at -20°C.
References
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Regioselectivity in Pyridine Functionalization
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Title: Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines.
- Source: Tetrahedron Letters / Elsevier.
- Relevance: Establishes that radical bromination favors the methyl group furthest from the ring nitrogen or sterically accessible positions.
-
Link:
-
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Core Scaffold Synthesis
- Title: Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transform
- Source: The Journal of Organic Chemistry (ACS).
- Relevance: Provides methods for constructing the 2-methyl-3-cyano pyridine core if starting m
-
Link:
-
General Protocol for Methyl Nicotinate Bromination
- Title: An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
- Source: BenchChem Technical Guides.
- Relevance: Adapts the Gabriel synthesis workflow for methyl-substituted pyridines.
-
Link:
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NBS Reaction Mechanisms
Sources
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
